

Application Note & Protocol: Enzymatic Synthesis of Di-tert-butyl Adipate Utilizing Novozym® 435

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Compound of Interest

Compound Name: *Di-tert-butyl adipate*

Cat. No.: B3114593

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Abstract

This document provides a comprehensive guide for the enzymatic synthesis of **Di-tert-butyl adipate**, a specialty chemical with applications as a plasticizer and in the formulation of cosmetics and personal care products.^{[1][2][3]} The protocol leverages the high selectivity and mild reaction conditions afforded by Novozym® 435, an immobilized lipase B from *Candida antarctica* (CALB).^{[4][5]} This biocatalytic approach presents a greener alternative to traditional chemical synthesis, minimizing by-product formation and energy consumption.^{[6][7][8]} Detailed methodologies for reaction setup, optimization, product monitoring via Gas Chromatography-Mass Spectrometry (GC-MS), and data interpretation are presented to ensure reliable and reproducible results for researchers in drug development and chemical synthesis.

Introduction: The Case for Biocatalysis

Di-tert-butyl adipate is a diester synthesized from adipic acid and tert-butanol. Traditional chemical synthesis routes often require harsh conditions, such as high temperatures and strong acid catalysts, leading to potential side reactions and environmental concerns.^[9] Enzymatic synthesis, employing lipases like Novozym® 435, offers a superior alternative due to its high specificity, milder operating conditions, and reduced formation of by-products.^{[6][10]}

Novozym® 435 is a robust and highly active biocatalyst, immobilized on a macroporous acrylic resin, which facilitates its easy separation from the reaction mixture and potential for reuse.^[4]

[5][11][12] The enzyme's catalytic triad (Ser-His-Asp) within its active site enables the efficient esterification of carboxylic acids and alcohols.[4] While Novozym® 435 demonstrates high efficiency for primary and secondary alcohols, the esterification of tertiary alcohols like tert-butanol presents a greater challenge due to steric hindrance, resulting in lower yields compared to less branched isomers.[13][14] This application note provides a protocol optimized to address this challenge and achieve a viable synthesis of **Di-tert-butyl adipate**.

Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
Adipic Acid	≥99%	Sigma-Aldrich	
tert-Butanol	Anhydrous, ≥99.5%	Sigma-Aldrich	
Novozym® 435	Novozymes	Store at 4-8°C.[15]	
Toluene	Anhydrous, ≥99.8%	Sigma-Aldrich	Reaction solvent.
Dodecane	Anhydrous, ≥99%	Sigma-Aldrich	Internal standard for GC-MS.
Sodium Sulfate	Anhydrous, granular	Fisher Scientific	For drying the final product.
Ethyl Acetate	HPLC Grade	Fisher Scientific	For sample preparation for GC-MS.
Hexane	HPLC Grade	Fisher Scientific	For sample preparation for GC-MS.

Experimental Workflow

The overall experimental workflow for the enzymatic synthesis of **Di-tert-butyl adipate** is depicted below.

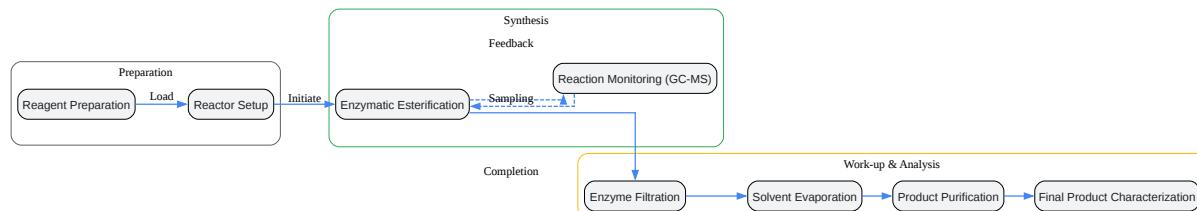
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Figure 1: Experimental workflow for the synthesis of **Di-tert-butyl adipate**.

Detailed Protocol: Synthesis of Di-tert-butyl Adipate

This protocol is designed for a laboratory-scale synthesis and can be scaled up as needed.

4.1. Reaction Setup

- To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add adipic acid (e.g., 1.46 g, 10 mmol) and tert-butanol (e.g., 2.96 g, 40 mmol).
- Add 40 mL of anhydrous toluene as the reaction solvent. The use of a solvent can help to overcome mass transfer limitations.
- Add Novozym® 435 (e.g., 0.15 g, ~10% w/w of substrates). The optimal enzyme amount can be further investigated.[16]
- Place the flask in a pre-heated oil bath set to the desired reaction temperature (e.g., 60°C). Higher temperatures can increase the reaction rate but may impact enzyme stability.[13]

- Stir the reaction mixture at a constant speed (e.g., 200 rpm) to ensure proper mixing.

4.2. Reaction Monitoring

The progress of the esterification reaction should be monitored by analyzing small aliquots of the reaction mixture at regular intervals (e.g., every 2-4 hours).

- Withdraw approximately 100 μ L of the reaction mixture using a pipette.
- Prepare the sample for GC-MS analysis by diluting it with a mixture of ethyl acetate and hexane (1:1 v/v) containing an internal standard (e.g., dodecane at a known concentration).
- Filter the sample through a 0.22 μ m syringe filter to remove the enzyme beads before injection into the GC-MS.

4.3. Product Work-up and Purification

- Upon reaction completion (as determined by GC-MS analysis showing no further increase in product formation), cool the reaction mixture to room temperature.
- Separate the immobilized enzyme by vacuum filtration. The recovered Novozym® 435 can be washed with fresh solvent and reused for subsequent batches.[17][18]
- Remove the toluene from the filtrate using a rotary evaporator.
- The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to remove any unreacted starting materials and by-products.

Analysis and Characterization: GC-MS Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the reaction progress and characterizing the final product.[19][20]

GC-MS Parameter	Condition
Column	HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent
Carrier Gas	Helium, constant flow rate of 1 mL/min
Injector Temperature	250°C
Oven Program	Initial temp 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS Transfer Line Temp	280°C
Ion Source Temp	230°C
MS Quad Temp	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	40-400 m/z

The conversion of adipic acid can be calculated based on the disappearance of the adipic acid peak and the appearance of the **Di-tert-butyl adipate** peak relative to the internal standard.

Expected Results and Discussion

The enzymatic esterification of adipic acid with tert-butanol is expected to yield **Di-tert-butyl adipate**. However, due to the steric hindrance of the tertiary alcohol, the reaction rate will be slower and the final conversion may be lower compared to reactions with primary or secondary alcohols.^{[13][14]} A study by Abdul Rahman et al. (2011) reported a maximum yield of 39.1% for the synthesis of **di-tert-butyl adipate** under their optimized conditions.^[13]

Table for Hypothetical Data Presentation:

Time (h)	Adipic Acid Conversion (%)	Di-tert-butyl Adipate Yield (%)
0	0	0
4	15	12
8	28	25
12	35	32
24	40	38
48	41	39

Troubleshooting

Issue	Possible Cause	Solution
Low or no conversion	Inactive enzyme	Check the storage conditions and activity of Novozym® 435.
Presence of water in reagents	Use anhydrous reagents and solvents, as water can lead to hydrolysis.	
Inappropriate reaction temperature	Optimize the reaction temperature. While higher temperatures increase the rate, they can also deactivate the enzyme.	
Slow reaction rate	Steric hindrance of tert-butanol	Increase the reaction time. Consider a higher enzyme loading.
Mass transfer limitations	Inadequate mixing	Increase the agitation speed. Ensure the enzyme is well-dispersed.
Enzyme deactivation after reuse	Inadequate washing	Wash the recovered enzyme thoroughly with fresh solvent to remove any adsorbed substrates or products.
Mechanical stress		Handle the enzyme beads gently during filtration and washing to prevent physical damage. ^[4]

Conclusion

The enzymatic synthesis of **Di-tert-butyl adipate** using Novozym® 435 offers a viable and environmentally benign alternative to conventional chemical methods. While the yield may be limited by the steric hindrance of tert-butanol, careful optimization of reaction parameters can lead to acceptable conversions. This protocol provides a robust starting point for researchers to

explore this biocatalytic transformation, contributing to the development of more sustainable chemical processes.

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